

# Technical Support Center: Managing Pruritus in EDP-305 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Edp-305   |           |
| Cat. No.:            | B15573276 | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing pruritus as a side effect in clinical trials involving the farnesoid X receptor (FXR) agonist, **EDP-305**.

### **Troubleshooting Guides**

This section offers a question-and-answer format to address specific issues that may arise during your experiments.

Issue: A trial participant reports new onset of itching after starting **EDP-305**.

- Question: What are the immediate steps to take when a participant reports pruritus?
- Answer:
  - Assess Severity: Quantify the severity of the pruritus using a standardized scale, such as the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS). Characterize the itch, including its location, intensity, and impact on the participant's quality of life and sleep.
  - Review Concomitant Medications: Check for any new medications that could be contributing to the pruritus.
  - Physical Examination: Perform a dermatological examination to rule out other causes of itching, such as primary skin diseases.



 Patient Counseling: Educate the patient on general skin care measures, such as using lukewarm water for bathing, applying emollients to dry skin, and avoiding irritants like harsh soaps or fabrics.

Issue: Pruritus persists or worsens despite initial management.

- Question: What are the recommended pharmacological interventions for EDP-305-induced pruritus?
- Answer: A stepwise approach to pharmacological management is recommended.
  - First-Line Therapy: Bile acid sequestrants, such as cholestyramine, are often the initial treatment for cholestatic pruritus.[1][2][3] These agents bind bile acids in the intestine, preventing their reabsorption.[3]
  - Second-Line Therapy: If bile acid sequestrants are ineffective or not tolerated, consider introducing rifampin.[3] Rifampin is a pregnane X receptor agonist that can modulate bile acid metabolism.[3]
  - Third-Line Options: Opioid antagonists like naltrexone or selective serotonin reuptake inhibitors (SSRIs) such as sertraline have also been used to manage cholestatic pruritus.
    [1][2]
  - Dose Modification of EDP-305: If pruritus remains severe and refractory to treatment, consider a dose reduction or temporary interruption of EDP-305 as per the clinical trial protocol.

Issue: A participant is considering discontinuing the trial due to severe pruritus.

- Question: What strategies can be employed to improve treatment adherence in participants experiencing significant pruritus?
- Answer:
  - Emphasize Open Communication: Foster a strong investigator-participant relationship where the participant feels comfortable reporting the severity and impact of their symptoms.



- Aggressive Symptom Management: Proactively manage the pruritus with the stepwise approach outlined above.
- Patient Education: Reiterate the importance of the clinical trial and the potential benefits of the treatment, while acknowledging the discomfort of the side effect.
- Quality of Life Assessment: Regularly assess the participant's quality of life to understand the full impact of the pruritus and to guide management decisions.

## Frequently Asked Questions (FAQs)

What is the mechanism behind EDP-305-induced pruritus?

**EDP-305** is an agonist of the farnesoid X receptor (FXR). Activation of FXR can lead to an increase in the expression of Interleukin-31 (IL-31), a cytokine known to be a key mediator of pruritus.[1][4] This suggests that pruritus is a class effect of FXR agonists.[4]

What is the reported incidence of pruritus in **EDP-305** clinical trials?

In a Phase II study of **EDP-305** for non-alcoholic steatohepatitis (NASH), pruritus was the most common adverse event.[5][6] The incidence was dose-dependent, occurring in 50.9% of patients in the 2.5 mg group, 9.1% in the 1 mg group, and 4.2% in the placebo group.[5][6]

How frequently does pruritus lead to discontinuation of **EDP-305**?

In the same Phase II study, discontinuation due to pruritus was also dose-dependent. 20.8% of patients in the 2.5 mg group and 1.8% in the 1 mg group discontinued the study drug due to this side effect.[5][6][7]

#### **Data Presentation**

Table 1: Incidence of Pruritus in Phase II EDP-305 Clinical Trial



| Treatment Group  | Incidence of Pruritus |
|------------------|-----------------------|
| EDP-305 (2.5 mg) | 50.9%                 |
| EDP-305 (1 mg)   | 9.1%                  |
| Placebo          | 4.2%                  |

Source: Phase II double-blind placebo-controlled dose-ranging study of **EDP-305** in patients with NASH.[5][6]

Table 2: Discontinuation Rates due to Pruritus in Phase II EDP-305 Clinical Trial

| Treatment Group  | Discontinuation Rate due to Pruritus |
|------------------|--------------------------------------|
| EDP-305 (2.5 mg) | 20.8%                                |
| EDP-305 (1 mg)   | 1.8%                                 |
| Placebo          | 0%                                   |

Source: Phase II double-blind placebo-controlled dose-ranging study of **EDP-305** in patients with NASH.[5][6][7]

## **Experimental Protocols**

Protocol 1: Assessment of Pruritus Severity

- Tool: Use a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no itch" and 100 mm represents "the worst itch imaginable."
- Procedure:
  - Provide the participant with the VAS line.
  - Instruct the participant to mark a single point on the line that best represents the severity of their itching over the past 24 hours.
  - Measure the distance in millimeters from the "no itch" end to the participant's mark.



- Record the measurement in the participant's case report form.
- Frequency: Perform this assessment at baseline and at each follow-up visit.

#### Protocol 2: Stepwise Pharmacological Management of Pruritus

- Step 1: First-Line Treatment
  - Initiate cholestyramine at a dose of 4 grams once or twice daily, taken with meals.
  - Advise the participant to take other medications at least 1 hour before or 4-6 hours after cholestyramine to avoid absorption interference.
  - Assess the response after 1-2 weeks.
- Step 2: Second-Line Treatment
  - If pruritus persists, discontinue cholestyramine and initiate rifampin at a dose of 150 mg once daily.
  - The dose can be titrated up to 300 mg twice daily as needed.
  - Monitor liver function tests regularly due to the risk of hepatotoxicity.
- Step 3: Third-Line Treatment
  - If rifampin is not effective or contraindicated, consider naltrexone, starting at a low dose of 12.5-25 mg daily and titrating up to 50 mg daily as tolerated.
  - Alternatively, sertraline can be initiated at 25-50 mg daily and increased to 75-100 mg daily.
- Step 4: EDP-305 Dose Modification
  - If pruritus remains uncontrolled, consider reducing the dose of EDP-305 or temporarily interrupting treatment as specified in the clinical trial protocol.

### **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of EDP-305-induced pruritus.





Click to download full resolution via product page

Caption: Experimental workflow for managing pruritus.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Managing pruritus in chronic liver disease: An in-depth narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scratching the Itch: Management of pruritus in cholestatic liver disease | AASLD [aasld.org]
- 4. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. enanta.com [enanta.com]
- To cite this document: BenchChem. [Technical Support Center: Managing Pruritus in EDP-305 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573276#managing-pruritus-as-a-side-effect-in-edp-305-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com